Bienvenue dans la boutique en ligne BenchChem!

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide

Xanthine oxidase inhibition Enzyme kinetics Structure-activity relationship

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 1021027-14-4) is a synthetic xanthene-9-carboxamide derivative that integrates a pyridazinone-pyridinyl pendant. The compound appears in the patent record as Compound 6e within US11021454, assigned to China Pharmaceutical University, and is associated with xanthine oxidase (XOD) inhibition.

Molecular Formula C25H20N4O3
Molecular Weight 424.46
CAS No. 1021027-14-4
Cat. No. B2797960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
CAS1021027-14-4
Molecular FormulaC25H20N4O3
Molecular Weight424.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C25H20N4O3/c30-23-12-11-20(17-6-5-13-26-16-17)28-29(23)15-14-27-25(31)24-18-7-1-3-9-21(18)32-22-10-4-2-8-19(22)24/h1-13,16,24H,14-15H2,(H,27,31)
InChIKeyBTCNMSAVPPSUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 1021027-14-4): Procurement-Relevant Identity and Target Engagement Profile


N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 1021027-14-4) is a synthetic xanthene-9-carboxamide derivative that integrates a pyridazinone-pyridinyl pendant. The compound appears in the patent record as Compound 6e within US11021454, assigned to China Pharmaceutical University, and is associated with xanthine oxidase (XOD) inhibition [1]. Its ChEMBL identifier is CHEMBL4086701, and it is characterized by a molecular formula of C25H20N4O3 (MW 424.46 g/mol) [2]. Unlike unsubstituted xanthene or simple pyridazinone scaffolds, this molecule incorporates a 3-pyridyl substituent on the pyridazinone ring, which is a key structural feature influencing enzyme binding orientation and inhibitory mode [1].

Why a Generic Pyridazinone or Xanthene Carboxamide Cannot Replace N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide in Xanthine Oxidase Studies


Within the xanthene-9-carboxamide series, minor structural modifications produce large shifts in xanthine oxidase inhibitory potency and binding mode. The presence and position of the pyridine nitrogen on the pyridazinone ring dictate whether the inhibitor acts as a mixed-type competitive ligand or loses meaningful affinity entirely [1]. For instance, replacing the 3-pyridyl group with a 4-pyridyl isomer or stripping the pyridine ring altogether yields compounds that exhibit either altered inhibition kinetics or dramatically reduced activity in the same assay system [2]. Consequently, procurement of a generic xanthene carboxamide or an uncharacterized pyridazinone analog without verifying the exact substitution pattern risks selecting a molecule with an irrelevant or absent target engagement profile, undermining experimental reproducibility and structure-activity relationship (SAR) conclusions [1][2].

Quantitative Differentiation Evidence for N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide Against Closest Structural Analogs


Mixed-Type Competitive Xanthine Oxidase Inhibition: Target Compound vs. 4-Pyridyl Isomer (Compound 6d)

The target compound demonstrates mixed-type competitive inhibition of xanthine oxidase with a Ki of 3.43 μM [1]. In contrast, the closely related 4-pyridyl regioisomer (Compound 6d, CAS not publicly annotated) exhibits an IC50 of 6.04 μM under identical assay conditions, representing a 1.76-fold weaker inhibitory concentration [2]. This quantitative difference is attributed to the nitrogen position on the pyridine ring, which alters hydrogen-bonding geometry within the enzyme active site.

Xanthine oxidase inhibition Enzyme kinetics Structure-activity relationship

Potency Advantage Over Non-Pyridyl Pyridazinone Analog (Compound 6b)

Further differentiation is observed when comparing the target compound (6e) to Compound 6b, a pyridazinone analog lacking the pyridyl substituent. Compound 6b registers an IC50 of 12.1 μM, which is 2.68-fold higher (weaker) than the target compound's IC50 of 4.51 μM [1][2]. This translates to a Ki margin of approximately 3.5-fold when considering the target compound's Ki of 3.43 μM. The absence of the pyridyl group in 6b removes a critical π-stacking and hydrogen-bonding contact, significantly eroding enzyme affinity.

Xanthine oxidase inhibitor SAR Pyridazinone scaffold

Mechanistic Differentiation: Mixed-Type vs. Simple Competitive Inhibition

The target compound is explicitly characterized as a mixed-type competitive inhibitor of xanthine oxidase, with a Ki of 3.43 μM determined after 3-minute enzyme-inhibitor preincubation [1]. This kinetic classification indicates that the compound binds both the free enzyme and the enzyme-substrate complex, a behavior not universally shared across the xanthene carboxamide series. While the exact inhibition mode of Compounds 6d and 6b is not specified in the curated database, the target compound's dual binding capacity suggests a distinct conformational selection mechanism that may translate into different structure-activity relationships and resistance profiles.

Enzyme inhibition mechanism Xanthine oxidase Mixed-type inhibition

Validated Application Scenarios for N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide Based on Quantitative Evidence


Xanthine Oxidase Inhibitor Screening and SAR Profiling Campaigns

The compound serves as a characterized mixed-type competitive xanthine oxidase inhibitor (Ki = 3.43 μM, IC50 = 4.51 μM) and can be deployed as a reference ligand in enzyme inhibition assays to benchmark novel xanthene or pyridazinone derivatives [1]. Its defined inhibition mechanism and mid-micromolar potency make it suitable for establishing SAR trends within focused libraries.

Regioisomeric Probe for Pyridyl-Substituted Pyridazinone Binding Modes

The quantitative potency difference between the 3-pyridyl target compound (IC50 = 4.51 μM) and its 4-pyridyl isomer 6d (IC50 = 6.04 μM) enables its use as a regioisomeric probe to interrogate the spatial requirements of the xanthine oxidase active site [1][2]. Researchers studying nitrogen-position-dependent hydrogen bonding can employ this pair to validate computational docking models.

Enzyme Kinetic Studies Requiring Mixed-Type Inhibition Controls

Because the compound is explicitly validated as a mixed-type competitive inhibitor [1], it is a suitable positive control for kinetic experiments designed to distinguish between competitive, non-competitive, and mixed-type inhibition modalities. Its Ki determination under standardized conditions (3 min preincubation, xanthine substrate) provides a reproducible baseline for inter-laboratory comparisons.

Quote Request

Request a Quote for N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.